Cfm 1571 hydrochloride
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Overview
Description
CFM 1571 hydrochloride is a chemical compound known for its role as a stimulator of the nitric oxide receptor, soluble guanylate cyclase. This compound has shown potential in the research of cardiovascular and other diseases due to its ability to activate soluble guanylate cyclase, a key signal-transduction enzyme activated by nitric oxide .
Preparation Methods
The synthetic route for CFM 1571 hydrochloride involves the preparation of 1-benzyl-3-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide hydrochloride. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the stability and purity of the compound . Industrial production methods may involve large-scale synthesis with precise control over reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
CFM 1571 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CFM 1571 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the activation of soluble guanylate cyclase.
Biology: Investigated for its role in cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases and other conditions.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
CFM 1571 hydrochloride exerts its effects by stimulating the nitric oxide receptor, soluble guanylate cyclase. This enzyme is a key signal-transduction enzyme activated by nitric oxide. The activation of soluble guanylate cyclase leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
CFM 1571 hydrochloride is unique in its ability to selectively stimulate soluble guanylate cyclase without significantly affecting other enzymes such as adenylyl cyclase or phosphodiesterases . Similar compounds include:
BAY 41-2272: Another soluble guanylate cyclase stimulator with similar properties.
Cinaciguat: A soluble guanylate cyclase activator used in research for cardiovascular diseases.
Riociguat: A drug used to treat pulmonary hypertension by stimulating soluble guanylate cyclase.
This compound stands out due to its specific activation profile and potential therapeutic applications in cardiovascular research.
Properties
IUPAC Name |
2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3.ClH/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19;/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHCFCSCUCAPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.